molecular formula C12H18ClN B1318506 2-(2-Methylphenyl)piperidine hydrochloride CAS No. 14174-92-6

2-(2-Methylphenyl)piperidine hydrochloride

Cat. No.: B1318506
CAS No.: 14174-92-6
M. Wt: 211.73 g/mol
InChI Key: VBPXEMVLSQEFSU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)piperidine hydrochloride is a piperidine derivative featuring a 2-methylphenyl substituent at the 2-position of the piperidine ring.

Key Characteristics (Inferred):

  • Molecular Formula: Likely $ \text{C}{12}\text{H}{17}\text{N} \cdot \text{HCl} $ (based on positional isomer data) .
  • Molecular Weight: ~211.73 g/mol .
  • Structural Features: A piperidine ring with a 2-methylphenyl group at the 2-position.

Properties

IUPAC Name

2-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPXEMVLSQEFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)piperidine hydrochloride typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions. This process is catalyzed by complex Cp*2NdCH(TMS)2, which ensures high selectivity for the formation of the desired piperidine derivative . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

    Oxidation: Piperidinones

    Reduction: Parent amines

    Substitution: Various substituted piperidines

Scientific Research Applications

2-(2-Methylphenyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmission by affecting neurotransmitter receptors and transporters. This modulation can lead to various physiological effects, including changes in cognitive function and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Methylphenyl)piperidine hydrochloride with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Features Key Data Sources
2-(2-Methylphenyl)piperidine HCl $ \text{C}{12}\text{H}{17}\text{N} \cdot \text{HCl} $ 211.73 2-Methylphenyl at piperidine 2-position
4-(2-Methylphenyl)piperidine HCl $ \text{C}{12}\text{H}{17}\text{N} \cdot \text{HCl} $ 211.73 2-Methylphenyl at piperidine 4-position (positional isomer)
3-(2-Methylphenoxy)piperidine HCl $ \text{C}{12}\text{H}{18}\text{ClNO} $ 227.73 2-Methylphenoxy (oxygen-linked) at piperidine 3-position
GZ-253B $ \text{C}{22}\text{H}{28}\text{ClN} $ 342.92 Bis(2-(4-methylphenyl)ethyl) groups at piperidine 2,6-positions
(R)-2-(2-Trifluoromethylphenyl)piperidine HCl $ \text{C}{12}\text{H}{14}\text{F}_3\text{N} \cdot \text{HCl} $ 265.7 2-Trifluoromethylphenyl at piperidine 2-position; chiral center
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine HCl $ \text{C}{15}\text{H}{22}\text{ClNO} $ 283.8 2,3-Dimethylphenoxyethyl chain at piperidine 2-position

Key Observations:

Substituent Position : The placement of substituents on the piperidine ring (e.g., 2- vs. 4-position) significantly impacts biological activity and physicochemical properties. For example, 4-(2-Methylphenyl)piperidine HCl is a positional isomer of the target compound, which may alter receptor binding .

Functional Groups: Oxygen-containing substituents (e.g., phenoxy in 3-(2-Methylphenoxy)piperidine HCl) increase molecular weight and polarity compared to direct phenyl attachments .

Electron-Withdrawing Groups : The trifluoromethyl group in (R)-2-(2-Trifluoromethylphenyl)piperidine HCl enhances metabolic stability and lipophilicity, influencing pharmacokinetics .

Pharmacological and Toxicological Profiles

2-(2-Methylphenyl)piperidine HCl (Inferred)
  • Activity: Likely interacts with monoamine transporters (e.g., dopamine, norepinephrine) due to structural similarity to lobelane analogs .
  • Toxicity: Expected to align with piperidine derivatives, including acute oral toxicity (Category 4) and skin/eye irritation (Category 2) based on analogs like 3-(2-Methylphenoxy)piperidine HCl .
Comparisons:
  • GZ-253B: Exhibits potent vesicular monoamine transporter-2 (VMAT-2) inhibition, highlighting the role of extended alkyl chains and methylphenyl groups in enhancing activity .

Biological Activity

2-(2-Methylphenyl)piperidine hydrochloride, with the molecular formula C12H18ClN, is a piperidine derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound is primarily utilized in proteomics and medicinal chemistry, where it serves as a crucial intermediate in synthesizing various organic molecules.

Chemical Structure and Stability

The compound features a piperidine ring substituted with a 2-methylphenyl group, enhancing its solubility and stability compared to similar compounds. Its hydrochloride form further increases its aqueous solubility, making it suitable for various biological assays.

Biochemical Interactions

This compound interacts with several key biomolecules:

  • Cytochrome P450 Enzymes : This compound significantly affects drug metabolism by interacting with cytochrome P450 enzymes, which are vital for the biotransformation of numerous pharmaceuticals.
  • G-Protein Coupled Receptors (GPCRs) : It modulates signaling pathways involving GPCRs, which play critical roles in cellular communication and response mechanisms.
  • Ion Channels : The compound also influences ion channel activity, impacting neuronal excitability and neurotransmission.

Biological Activities

Cellular Effects

Research indicates that this compound can alter cell signaling pathways and affect cellular processes such as proliferation, apoptosis, and differentiation. In vitro studies have demonstrated its potential to enhance metabolic processes at lower doses while exhibiting cytotoxic effects at higher concentrations.

Dosage-Dependent Effects

The compound's biological effects vary significantly with dosage:

  • Low Doses : At lower concentrations, it may promote beneficial cellular activities, such as enhanced metabolic rates and improved signaling through GPCRs.
  • High Doses : Increased concentrations can lead to cytotoxicity and adverse effects on cell viability in various mammalian cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InteractionModulation of Cytochrome P450
GPCR ModulationAltered signaling pathways
CytotoxicityDose-dependent effects on cell lines
Metabolic EnhancementIncreased metabolic activity

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmission : A study demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology.
  • Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., HeLa and MDA-MB-231), the compound exhibited selective cytotoxicity, indicating its potential as an anticancer agent. The IC50 values varied significantly depending on the cell line tested, highlighting its selective action against cancerous cells compared to non-cancerous cells .

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which this compound exerts its biological effects. Future studies will focus on:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
  • Potential Therapeutic Applications : Investigating its role as a candidate for treating neurological disorders or cancers due to its modulation of critical biological pathways .

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